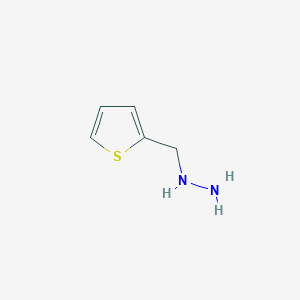

(2-Thienylmethyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-ylmethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQWCEPFCGHPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Thienylmethyl)hydrazine chemical properties and structure

The following technical guide details the chemical properties, synthesis, and medicinal applications of (2-Thienylmethyl)hydrazine , a critical heterocyclic building block in drug discovery.

CAS: 259535-14-3 (Hydrochloride) | Formula: C₅H₈N₂S[1] · HCl

Executive Summary

This compound is a bifunctional heterocyclic intermediate serving as a bioisostere of benzylhydrazine. Its structural core combines the electron-rich, aromatic thiophene ring with a nucleophilic hydrazine moiety. In medicinal chemistry, it is a "privileged scaffold" used to synthesize hydrazones, pyrazoles, and triazoles—motifs frequently observed in kinase inhibitors, epigenetic modulators (KDM inhibitors), and monoamine oxidase (MAO) inhibitors. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and application in high-value organic transformations.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

The compound is most commonly handled as its monohydrochloride salt due to the oxidative instability of the free base.

Table 1: Physicochemical Properties

| Property | Data (HCl Salt) | Notes |

| IUPAC Name | (Thiophen-2-ylmethyl)hydrazine hydrochloride | - |

| Molecular Weight | 164.66 g/mol | Free base: 128.19 g/mol |

| Appearance | Off-white to beige crystalline solid | Hygroscopic |

| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O) |

| Melting Point | 138–142 °C (dec) | Decomposes upon melting |

| pKa (Conjugate Acid) | ~7.8 (estimated for hydrazine N) | Less basic than alkyl hydrazines due to heteroaryl effect |

| Storage | -20°C, Inert Atmosphere (Argon/N₂) | Air and moisture sensitive |

Structural Analysis & Electronic Properties

The reactivity of this compound is defined by two distinct electronic zones: the thiophene ring and the hydrazine tail .

-

Thiophene Ring (Bioisostere): The sulfur atom donates lone pair electrons into the

-system, making the ring electron-rich (excessive -

Hydrazine Moiety (Alpha-Effect): The adjacent nitrogen atoms possess lone pair repulsions that raise the ground state energy, significantly increasing nucleophilicity (the

-effect). This makes the terminal nitrogen (

Diagram 1: Electronic Structure & Reactivity Logic

Caption: Structural segmentation showing the electron-rich aromatic core and the highly nucleophilic hydrazine tail driving reactivity.

Synthesis Methodologies

Industrial and laboratory synthesis typically follows two primary routes. Route A is preferred for scale-up due to lower cost, while Route B offers milder conditions for sensitive derivatives.

Route A: Nucleophilic Substitution (Primary Pathway)

Reaction of 2-(chloromethyl)thiophene with excess hydrazine hydrate.

-

Mechanism: S_N2 displacement.

-

Critical Step: Use of large excess hydrazine (5–10 eq.) to prevent over-alkylation (formation of symmetrical bis-thienylmethyl hydrazine).

Route B: Reductive Amination

Condensation of thiophene-2-carboxaldehyde with hydrazine followed by reduction.

-

Reductant: Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Diagram 2: Synthetic Pathways

Caption: Dual synthetic pathways. Route A (Substitution) is direct; Route B (Reductive Amination) proceeds via a hydrazone.

Reactivity & Medicinal Applications[2][5][8][9][10]

This compound is a versatile precursor. Its primary utility lies in constructing nitrogen-rich heterocycles and stable hydrazone linkers found in bioactive molecules.

Key Transformations

-

Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones. These are often screened as Iron chelators in epigenetic targets (e.g., KDM4 inhibitors).[3]

-

Pyrazole Synthesis: Condensation with 1,3-diketones (e.g., acetylacetone) yields 1-(2-thienylmethyl)pyrazoles.

-

Semicarbazide Formation: Reaction with isocyanates yields semicarbazides, precursors to urea-based kinase inhibitors.

Therapeutic Areas

-

Epigenetics: Hydrazone derivatives act as chelators for the Fe(II) active site of Histone Lysine Demethylases (KDMs) [1].[3]

-

Oncology: Thiophene analogues of benzylhydrazine have shown cytotoxic activity in specific cancer cell lines via DNA alkylation mechanisms.

-

Antimicrobials: Hydrazide derivatives synthesized from this core exhibit anti-tubercular activity (analogous to Isoniazid).

Diagram 3: Reaction Network & Applications

Caption: Divergent synthesis showing the conversion of the hydrazine core into three major pharmacophore classes.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

Based on standard nucleophilic substitution methodologies.

Reagents: 2-(Chloromethyl)thiophene (10 mmol), Hydrazine monohydrate (50 mmol), Ethanol (20 mL), HCl (4M in dioxane).

-

Preparation: Dissolve hydrazine monohydrate (5.0 eq) in Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 2-(Chloromethyl)thiophene (1.0 eq) dropwise over 30 minutes at 0°C. Note: Slow addition prevents dimer formation.

-

Reaction: Warm to room temperature, then reflux for 2 hours. Monitor consumption of alkyl chloride by TLC (Hexane:EtOAc 4:1).

-

Work-up: Concentrate in vacuo to remove ethanol and excess hydrazine.

-

Extraction: Dissolve residue in DCM (50 mL) and wash with 10% Na₂CO₃ (aq). Dry organic layer over Na₂SO₄.

-

Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl/Dioxane dropwise until precipitation is complete.

-

Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

-

Yield: Typically 75–85%.

-

Validation: ¹H NMR (DMSO-d₆) should show thiophene protons (7.0–7.5 ppm) and methylene singlet (~4.2 ppm).

-

Protocol 2: General Hydrazone Formation (KDM Inhibitor Synthesis)

Reagents: this compound HCl (1.0 eq), Substituted Benzaldehyde (1.0 eq), Sodium Acetate (1.1 eq), Ethanol.

-

Dissolve the hydrazine salt and Sodium Acetate in Ethanol. Stir for 10 min to liberate the free base.

-

Add the aldehyde.

-

Stir at RT for 4–12 hours. The product often precipitates out.

-

Filter and recrystallize from EtOH/Water.

Safety & Handling

-

Toxicity: Like all hydrazines, this compound is potentially genotoxic and a suspected carcinogen. Handle in a fume hood.

-

Skin Contact: Corrosive/Irritant.[1][4][5] Hydrazines can cause sensitization.[6] Double-gloving (Nitrile) is recommended.

-

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂) and strong acids (unless forming salt).

References

-

Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

PubChem Compound Summary for CID 67212177: [(Thiophen-2-yl)methyl]hydrazine hydrochloride. Source:[1] National Center for Biotechnology Information (NCBI) URL:[Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Source: MDPI (Molecules) URL:[Link]

Sources

- 1. [(Thiophen-2-yl)methyl]hydrazine hydrochloride | C5H9ClN2S | CID 67212177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Thienylmethyl)hydrazine

Abstract

(2-Thienylmethyl)hydrazine is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis and characterization. Two primary synthetic routes are explored in detail: the direct alkylation of hydrazine with 2-(chloromethyl)thiophene and the reductive amination of 2-thiophenecarboxaldehyde. The guide offers a thorough examination of the underlying chemical principles, step-by-step experimental protocols, and an in-depth analysis of the characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its incorporation often imparts favorable pharmacokinetic and pharmacodynamic properties. Hydrazine derivatives also play a crucial role as versatile intermediates and key structural motifs in a wide array of pharmaceuticals.[1] The combination of these two pharmacophores in the form of this compound results in a bifunctional molecule with significant potential for the synthesis of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the construction of compound libraries for high-throughput screening.

This guide will delve into the practical aspects of preparing and verifying the integrity of this compound, providing the necessary details for its successful implementation in a research and development setting.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we focus on two of the most common and practical methods: direct alkylation and reductive amination.

Synthesis via Direct Alkylation of Hydrazine

This method involves the direct reaction of a 2-thienylmethyl halide, typically 2-(chloromethyl)thiophene, with hydrazine. The core of this reaction is a nucleophilic substitution where the nitrogen atom of hydrazine attacks the electrophilic carbon of the 2-(chloromethyl)thiophene.

Causality Behind Experimental Choices:

-

Excess Hydrazine: A large excess of hydrazine is crucial to minimize the formation of di- and tri-substituted byproducts.[2] The statistical probability of the alkylating agent reacting with the already-formed monosubstituted product is reduced when a high concentration of unreacted hydrazine is present.

-

Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both hydrazine hydrate and the alkyl halide, providing a homogeneous reaction medium.

-

Temperature Control: The reaction is typically performed at a controlled temperature to manage the exothermicity and prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

-

To a stirred solution of hydrazine hydrate (10 equivalents) in ethanol, add 2-(chloromethyl)thiophene (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess hydrazine and ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Synthesis of this compound via Direct Alkylation

Caption: Direct alkylation of hydrazine with 2-(chloromethyl)thiophene.

Synthesis via Reductive Amination of 2-Thiophenecarboxaldehyde

This two-step, one-pot method involves the initial formation of a hydrazone by the condensation of 2-thiophenecarboxaldehyde with hydrazine, followed by the in-situ reduction of the C=N double bond to yield the desired hydrazine.[3][4]

Causality Behind Experimental Choices:

-

Hydrazone Formation: The reaction between an aldehyde and hydrazine to form a hydrazone is a well-established and efficient reaction, typically catalyzed by a small amount of acid.[5]

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of the imine bond of the hydrazone without affecting the thiophene ring.[3] Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.

-

One-Pot Procedure: Performing the reaction in a single pot simplifies the workflow, reduces waste, and can improve overall yield by minimizing losses during intermediate isolation.

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

Dissolve 2-thiophenecarboxaldehyde (1 equivalent) and hydrazine hydrate (1.2 equivalents) in methanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-3 hours to form the hydrazone.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography.

DOT Diagram: Synthesis of this compound via Reductive Amination

Caption: Reductive amination of 2-thiophenecarboxaldehyde.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for this compound are:

-

A singlet for the methylene (-CH₂-) protons.

-

Multiplets for the three protons on the thiophene ring.

-

Broad singlets for the -NH and -NH₂ protons, which may exchange with deuterium upon addition of D₂O.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected signals are:

-

A signal for the methylene carbon.

-

Four signals for the carbons of the thiophene ring.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | ~6.9 | ~125 |

| Thiophene H4 | ~6.9 | ~126 |

| Thiophene H5 | ~7.2 | ~127 |

| Methylene (-CH₂-) | ~4.0 | ~50 |

| -NH-NH₂ | Broad, variable | - |

| Thiophene C2 | - | ~143 |

| Thiophene C3 | - | ~125 |

| Thiophene C4 | - | ~126 |

| Thiophene C5 | - | ~127 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected Vibrational Frequencies:

-

N-H Stretching: Broad absorptions in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group and the stretching of the -NH group.

-

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ due to the C-H bonds of the thiophene ring.

-

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ corresponding to the methylene (-CH₂-) group.

-

C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region due to the thiophene ring.

-

N-H Bending: A scissoring vibration for the -NH₂ group typically observed around 1650-1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₈N₂S, MW = 128.19 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for hydrazine derivatives involve cleavage of the N-N bond and α-cleavage. The most prominent fragment is often the thienylmethyl cation (m/z = 97), resulting from the cleavage of the C-N bond.

Conclusion

This technical guide has detailed two reliable methods for the synthesis of this compound, a key intermediate in the development of novel therapeutic agents. The direct alkylation and reductive amination approaches offer practical and efficient routes to this valuable compound. Furthermore, a comprehensive overview of the essential analytical techniques for its characterization has been provided, ensuring the identity and purity of the synthesized material. The experimental protocols and mechanistic insights presented herein are intended to empower researchers in their synthetic endeavors and contribute to the advancement of drug discovery programs.

References

Sources

(2-Thienylmethyl)hydrazine CAS number and molecular weight

The following technical guide is structured as an advanced monograph for research and development professionals.

CAS Registry Number: 259535-14-3 (Hydrochloride salt) Molecular Weight: 164.66 g/mol (HCl salt) | 128.19 g/mol (Free base)

Executive Summary & Chemical Identity

(2-Thienylmethyl)hydrazine is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds. Structurally, it consists of a thiophene ring linked via a methylene bridge to a hydrazine moiety.[1] This architecture makes it a critical intermediate for introducing the thiophene motif—a classic bioisostere for the phenyl group—into drug candidates to modulate lipophilicity and metabolic stability.

Due to the inherent instability of free alkyl hydrazines (susceptibility to oxidation and decomposition), this compound is almost exclusively manufactured, stored, and handled as its monohydrochloride salt .[1]

Key Chemical Data

| Property | Specification |

| IUPAC Name | [(Thiophen-2-yl)methyl]hydrazine hydrochloride |

| Common Name | 2-Thienylmethylhydrazine HCl |

| CAS Number | 259535-14-3 (HCl salt) |

| Molecular Formula | |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Melting Point | 138–142 °C (Decomposes) |

| Storage | Hygroscopic; Store under inert gas (Argon/Nitrogen) at -20°C |

Synthesis & Manufacturing Protocols

As a Senior Application Scientist, I recommend the Reductive Amination route over direct alkylation.[1] Direct alkylation of hydrazine with 2-(chloromethyl)thiophene often leads to poly-alkylated impurities (

Recommended Route: Reductive Amination via Hydrazone

This protocol utilizes 2-thiophenecarboxaldehyde as the starting material, which is condensed with hydrazine to form a hydrazone intermediate, followed by selective reduction.[1]

Step 1: Hydrazone Formation

-

Protocol: Add 2-thiophenecarboxaldehyde dropwise to a stirred solution of excess hydrazine hydrate (3-5 equivalents) in ethanol at 0°C. The excess hydrazine prevents the formation of the symmetrical azine (

). -

Observation: The hydrazone often precipitates or forms an oil.

Step 2: Reduction & Salt Formation

-

Reduction: Treat the crude hydrazone with Sodium Borohydride (

) in methanol. Alternatively, catalytic hydrogenation ( -

Isolation (Critical): The free base is an oil sensitive to air. Immediately treat the reaction mixture (after workup) with

in dioxane or diethyl ether. -

Result: The hydrochloride salt precipitates as a stable solid. Filter and wash with cold ether.

Self-Validating Analytical Protocol

To ensure the integrity of the synthesized batch, use this logic flow:

-

Visual Check: If the solid turns pink/brown, oxidation has occurred (formation of azo/diazo species).[1] Recrystallize from EtOH/Et2O.

-

1H-NMR (DMSO-d6): Look for the disappearance of the imine proton (

ppm) and appearance of the methylene doublet ( -

Melting Point: A sharp range (e.g., 140°C) confirms the salt form; a broad range indicates retained moisture or free base.[1]

Reactivity & Applications

This compound acts as a binucleophile . The terminal nitrogen (

Core Reactivity Pathways[1]

-

Pyrazoles Synthesis: Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-(2-thienylmethyl)pyrazoles. This is a standard method to create core scaffolds for kinase inhibitors.

-

Hydrazone Formation: Reaction with aldehydes creates stable hydrazones, often used to derivatize volatile carbonyls or as a linker strategy in chemical biology.[1]

-

Acylation: Reaction with acid chlorides yields hydrazides (

), used in peptide mimetics.

Visualization of Chemical Logic

The following diagram illustrates the synthesis and downstream utility of the compound.

Figure 1: Synthesis workflow and primary application pathways for this compound.

Handling, Safety, & Stability

Warning: Hydrazines are potent reducing agents and potential alkylating agents.[1] They are often genotoxic.[1]

-

Toxicity: Treat as a potential carcinogen. Avoid inhalation of dust.

-

Stability: The free base oxidizes rapidly in air to form azo compounds and eventually nitrogen gas. The HCl salt is stable but hygroscopic.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67212177, [(Thiophen-2-yl)methyl]hydrazine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: CAS 259535-14-3.[2] Retrieved from [Link]

-

Ragnarsson, U. (2001). Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.[1] (General reference for reductive amination protocols).

Sources

(2-Thienylmethyl)hydrazine Hydrochloride: Solubility Dynamics and Advanced Applications in Nanomedicine and Photovoltaics

Executive Summary (2-Thienylmethyl)hydrazine hydrochloride (CAS 259535-14-3) is a highly versatile, bifunctional organic salt. Featuring a nucleophilic hydrazine moiety and an electron-rich thiophene ring, it serves as a critical building block in cutting-edge materials science. This whitepaper provides an in-depth technical analysis of its solubility thermodynamics, structural causality, and field-proven applications—specifically focusing on its role as a pH-responsive linker in targeted metallotherapeutics and as a defect-passivating reductant in high-efficiency perovskite solar cells.

Chemical Profiling and Solubility Thermodynamics

The utility of this compound (THC) is fundamentally dictated by its formulation as a hydrochloride salt. In its free-base form, hydrazine derivatives are highly susceptible to spontaneous auto-oxidation and degradation. The protonation of the terminal amine (

The ionic nature of the hydrochloride salt overcomes the hydrophobic penalty of the thiophene ring, enabling rapid dissolution in highly polar protic and aprotic solvents. This solubility profile is the mechanical foundation that allows THC to be seamlessly integrated into both aqueous biological systems and organic semiconductor inks.

Quantitative Solubility Profile

Data synthesized from standard handling protocols in nanomedicine and photovoltaic ink formulation.

| Solvent | Dielectric Constant ( | Estimated Solubility | Application Context |

| Water ( | 80.1 | > 100 mg/mL | Biological assays, aqueous phase reactions. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 mg/mL | Perovskite precursor inks, biological stock solutions. |

| Dimethylformamide (DMF) | 36.7 | > 30 mg/mL | Primary solvent for perovskite solar cell fabrication. |

| Ethanol (EtOH) | 24.5 | ~ 30-50 mg/mL | Mesoporous silica nanoparticle (MSN) functionalization. |

| Toluene / Hexane | < 3.0 | < 0.1 mg/mL (Insoluble) | Anti-solvent dripping, precipitate washing. |

Application Workflow I: pH-Responsive Nanomedicine

In the field of targeted oncology, THC is utilized to engineer smart drug delivery systems. Specifically, it acts as a surface-grafting ligand for Mesoporous Silica Nanoparticles (MSNs) designed to deliver highly toxic Ruthenium(II) or Iridium(III) metallotherapeutics directly to the tumor microenvironment [1, 2].

The Causality of the Hydrazone Linkage

The primary amine of THC undergoes a nucleophilic addition-elimination reaction with aldehyde-functionalized MSNs to form a dynamic covalent hydrazone bond .

-

Thermodynamic Stability (pH 7.4): In the neutral pH of the bloodstream, the hydrazone linkage remains intact, preventing premature leakage of the cytotoxic payload.

-

Acidic Cleavage (pH 5.0 - 6.0): Upon endocytosis into cancer cells (e.g., B16F1 melanoma or glioblastoma cells), the high proton concentration in the endosomes catalyzes the rapid hydrolysis of the imine-like bond. This triggers the localized release of the coordinated metal complex[1, 2]. Furthermore, the thienyl ring acts as a soft, polarizable ligand site, stabilizing the transition metal until cleavage occurs.

Fig 1: pH-responsive functionalization and targeted release mechanism of THC-modified MSNs.

Self-Validating Protocol: MSN Surface Functionalization

-

Pre-treatment: Disperse 250 mg of aldehyde-functionalized MSNs (MSN-PA) in 100 mL of anhydrous ethanol. Note: Anhydrous conditions prevent premature hydrolysis of the forming hydrazone bond.

-

Reagent Addition: Add 0.02 M of THC. Introduce 100 μL of Trifluoroacetic acid (TFA) as an acid catalyst and 2 mL of Triethylamine (TEA). Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free hydrazine required for condensation.

-

Degassing: Purge the reaction vessel with nitrogen gas for 30 minutes to prevent oxidative degradation.

-

Condensation: Reflux the mixture at 80 °C for 24 hours under strict light protection.

-

Validation & Purification: Filter the resulting MSN-THC nanoparticles. The success of the reaction is validated by a colorimetric shift and subsequent FTIR analysis (appearance of C=N stretching at ~1640 cm⁻¹). Wash extensively with boiling ethanol to remove unreacted ligands, and dry at 80 °C.

Application Workflow II: Iodine Reduction in Perovskite Solar Cells

Metal halide perovskite photovoltaics (e.g.,

The Causality of Thiophene-Enhanced Reduction

While simple alkyl hydrazines (like propylhydrazine) can reduce

-

Redox Action: The hydrazine moiety acts as a strong electron donor, reducing detrimental

back to -

Defect Passivation: The thiophene ring provides enhanced

-conjugation compared to linear alkyl chains. During film crystallization, the sulfur atom in the thienyl group coordinates with undercoordinated

Fig 2: Mechanism of iodine reduction and defect passivation by THC in perovskite solar cells.

Self-Validating Protocol: Perovskite Precursor Restoration

-

Degradation Identification: Identify aged perovskite precursor solutions (DMF:DMSO solvent matrix). Degradation is visually validated by a distinct yellowing/browning of the solution, indicative of

formation. -

Reductant Doping: Add THC directly to the aged precursor solution at a stoichiometric ratio of 0.1–0.5 mol% relative to the

content. Causality: The high solubility of THC in DMF/DMSO ensures homogeneous distribution without inducing localized precipitation of the perovskite salts. -

Incubation & Visual Validation: Stir the solution at room temperature for 30 minutes. The system is self-validating: the solution will visibly clarify back to its pristine color as

is reduced, accompanied by the evolution of microscopic -

Film Fabrication: Spin-coat the restored ink onto the substrate, followed by standard anti-solvent dripping (using toluene) and annealing at 150 °C to yield high-efficiency, trap-free perovskite films.

Conclusion

This compound hydrochloride represents a masterclass in bifunctional molecular design. By leveraging the nucleophilicity and redox potential of the hydrazine group alongside the

References

- Source: nih.

- Source: mdpi.

- Source: nih.

(2-Thienylmethyl)hydrazine: An In-Depth Technical Guide to its Potential Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Thienylmethyl)hydrazine is a molecule of significant interest in medicinal chemistry, integrating two pharmacologically active moieties: a thiophene ring and a hydrazine group. The thiophene ring is a "privileged" scaffold found in numerous FDA-approved drugs, contributing to a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The hydrazine group is a known pharmacophore, historically associated with monoamine oxidase (MAO) inhibition and antitubercular activity.[5][6][7][8] While the precise mechanism of action for this compound is not yet fully elucidated, its structural components suggest several plausible and compelling biological targets. This guide provides a comprehensive exploration of these potential mechanisms, supported by established principles of medicinal chemistry and pharmacology. Furthermore, it offers a detailed roadmap of experimental protocols for the systematic investigation of its biological activity, empowering researchers to unravel its therapeutic potential.

Introduction to this compound: A Molecule of Dual Pharmacophoric Heritage

This compound presents a fascinating case study in drug design, where the strategic combination of well-established pharmacophores can be hypothesized to yield novel biological activities. The thiophene ring, a bioisostere of the phenyl ring, often enhances metabolic stability and improves target binding affinity.[9] Its presence in a multitude of approved drugs underscores its versatility and acceptance in biological systems.[1] The hydrazine functional group is a reactive moiety that has been a cornerstone of certain drug classes, most notably the irreversible MAO inhibitors.[8] The metabolic activation of hydrazine derivatives can also lead to the formation of reactive species capable of interacting with various cellular macromolecules.[5]

This technical guide will delve into the following hypothesized mechanisms of action for this compound, providing a structured framework for its scientific investigation:

-

Monoamine Oxidase (MAO) Inhibition

-

Metalloenzyme Inhibition

-

Modulation of Inflammatory Pathways

-

Induction of Oxidative Stress

For each proposed mechanism, we will present detailed, state-of-the-art experimental protocols to enable researchers to rigorously test these hypotheses.

Hypothesized Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

The structural similarity of this compound to known hydrazine-based MAO inhibitors, such as phenelzine and isocarboxazid, makes MAO a primary and highly probable target.[8] MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and other neurological disorders.

Proposed Signaling Pathway: MAO Inhibition

Caption: Hypothesized MAO inhibition by this compound.

Metalloenzyme Inhibition

The hydrazine moiety is known to chelate metal ions, and this property has been exploited in the design of inhibitors for metalloenzymes.[10] Many critical enzymes in biological pathways, including histone lysine demethylases (KDMs), are iron-dependent dioxygenases that could be potential targets for this compound.[10] Inhibition of such enzymes could have profound effects on epigenetic regulation and other cellular processes.

Modulation of Inflammatory Pathways

Thiophene derivatives are well-represented among anti-inflammatory drugs.[4] They are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4] It is plausible that this compound could exert anti-inflammatory effects by targeting these or other related pathways, potentially through the inhibition of pro-inflammatory cytokine production.

Proposed Signaling Pathway: Anti-inflammatory Action

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Induction of Oxidative Stress

The biotransformation of hydrazine derivatives can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates.[5] This can result in oxidative stress, leading to cellular damage and, in some contexts, programmed cell death (apoptosis). While often associated with toxicity, the induction of oxidative stress is also a mechanism of action for some anticancer agents.

Experimental Protocols for Mechanistic Elucidation

The following section provides detailed, step-by-step protocols for investigating the hypothesized mechanisms of action.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B.

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for the in vitro MAO inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

-

Prepare a solution of the substrate, kynuramine, in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the appropriate dilution of this compound or vehicle control.

-

Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation: 310 nm, Emission: 400 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data Summary Table:

| Parameter | This compound | Reference Inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) |

| MAO-A IC50 (µM) | Experimental Value | Known Value |

| MAO-B IC50 (µM) | Experimental Value | Known Value |

Metalloenzyme Inhibition Assay (General Protocol)

Objective: To screen this compound for inhibitory activity against a panel of relevant metalloenzymes.

Methodology:

-

Enzyme and Substrate Selection: Select a panel of metalloenzymes based on therapeutic area of interest (e.g., histone demethylases, matrix metalloproteinases).

-

Assay Principle: Utilize a commercially available assay kit or a well-established protocol for the chosen enzyme. These assays typically measure the consumption of a substrate or the formation of a product, often via a change in absorbance or fluorescence.

-

Procedure: Follow the protocol outlined for the MAO inhibition assay, adapting the specific enzyme, substrate, and buffer conditions as required for the target metalloenzyme.

-

Data Analysis: Calculate IC50 values as described previously.

Anti-inflammatory Assays

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Methodology:

-

Reagent Preparation: Utilize a commercial COX inhibitor screening assay kit which typically includes purified ovine COX-1 and human recombinant COX-2, arachidonic acid as the substrate, and a colorimetric probe.

-

Assay Procedure:

-

Incubate the respective COX enzyme with various concentrations of this compound or a reference inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX is measured colorimetrically.

-

-

Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition. The ratio of IC50 values (COX-2/COX-1) will indicate the selectivity of the compound.

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in a cell-based model.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as murine RAW 264.7 macrophages or human THP-1 monocytes.

-

Cell Treatment:

-

Seed the cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Oxidative Stress Assays

Objective: To quantify the generation of intracellular ROS in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for different time points.

-

ROS Detection:

-

Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

Pharmacokinetic and Metabolic Profiling

A critical aspect of understanding the in vivo mechanism of action of this compound is to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Workflow: In Vitro Metabolic Stability Assay

Caption: Workflow for assessing metabolic stability.

Given the thiophene moiety, particular attention should be paid to its metabolism by cytochrome P450 (CYP) enzymes.[9] In vitro assays using liver microsomes can provide valuable information on the metabolic stability of the compound and help identify the major metabolites. This information is crucial for interpreting in vivo efficacy and toxicity studies.

Conclusion and Future Directions

This compound is a compound with considerable therapeutic potential, stemming from the well-documented pharmacological activities of its thiophene and hydrazine components. This guide has outlined several plausible mechanisms of action, including MAO inhibition, metalloenzyme inhibition, modulation of inflammatory pathways, and induction of oxidative stress. The provided experimental protocols offer a robust framework for the systematic investigation of these hypotheses.

Future research should focus on a comprehensive in vitro and in-cell screening cascade to identify the primary biological target(s) of this compound. Promising in vitro activity should be followed by in vivo studies in relevant animal models to establish efficacy and a therapeutic window. Furthermore, medicinal chemistry efforts can be employed to synthesize analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

-

Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Asif, M. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]

-

de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Sura, S., et al. (2023). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 676437, N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link]

- Kalyanaraman, B., & Sinha, B. K. (1985). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Applied Toxicology.

-

ChemBK. This compound hydrochloride. [Link]

- Singh, N., & Singh, A. (2012). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pure & Applied Chemistry.

-

Yildirim, S., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

- Google Patents. (1991).

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

- Almasirad, A., et al. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67212177, [(Thiophen-2-yl)methyl]hydrazine hydrochloride. [Link]

- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.

-

Organic Chemistry Portal. Hydrazine. [Link]

-

Taylor & Francis. Hydrazine – Knowledge and References. [Link]

-

Vinogradova, E. V., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

-

Li, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry. [Link]

-

LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Rising Star in Medicinal Chemistry: A Technical Guide to (2-Thienylmethyl)hydrazine and its Derivatives

Foreword: The Untapped Potential of a Versatile Scaffold

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities is perpetual. Among the myriad of heterocyclic compounds, those incorporating a hydrazine moiety have consistently demonstrated significant therapeutic potential.[1][2] This guide delves into the core of one such promising, yet relatively underexplored, molecule: (2-Thienylmethyl)hydrazine. By examining its synthesis, derivatization, and the biological activities of its close analogs, we aim to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. This document will illuminate the potential of the this compound scaffold as a cornerstone for the next generation of therapeutic agents.

The this compound Core: A Structural and Chemical Overview

This compound is a hybrid molecule that synergistically combines the structural features of a thiophene ring and a hydrazine group. The thiophene ring, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. The hydrazine functional group is a versatile reactive handle, enabling the synthesis of a diverse array of derivatives, most notably hydrazones, through condensation with aldehydes and ketones.[2] This inherent reactivity is the gateway to a vast chemical space with diverse pharmacological applications.

Synthesis of the this compound Scaffold

While specific literature detailing a high-yield synthesis of this compound is not abundant, its preparation can be logically inferred from established synthetic methodologies for hydrazine derivatives. A common and effective approach involves the reductive alkylation of hydrazine.[3]

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Hydrazone Formation: To a solution of thiophene-2-carboxaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the hydrazone product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Reduction to Hydrazine: The thiophene-2-carboxaldehyde hydrazone (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (2-3 equivalents), is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Therapeutic Applications: A Landscape of Possibilities

The true potential of this compound lies in its derivatization to yield a plethora of bioactive molecules. The hydrazine moiety serves as a versatile scaffold for the synthesis of hydrazones, which have demonstrated a wide range of pharmacological activities.[1][4]

Antimicrobial and Antifungal Agents

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazone derivatives, including those with heterocyclic components, have shown significant promise in this area.[4][5]

Mechanism of Action: While the exact mechanisms can vary, many hydrazone-based antimicrobials are thought to exert their effects through the inhibition of essential microbial enzymes or by disrupting cell membrane integrity. The presence of the thiophene ring can enhance lipophilicity, facilitating passage through the microbial cell wall.

Structure-Activity Relationship Insights:

-

Derivatives of 5-(2-Thienyl)-1,3,4-oxadiazoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[6]

-

The introduction of electron-withdrawing groups on aromatic rings appended to the hydrazone moiety often enhances antibacterial activity.[2]

-

Thiazole-containing hydrazones have also been reported to exhibit significant antibacterial and antifungal properties.[7]

Data Presentation: Antimicrobial Activity of Thienyl-Hydrazone Analogs

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4d | Bacillus subtilis | 1 | [6] |

| 7d | Bacillus subtilis | 1 | [6] |

| 9a | Staphylococcus aureus | 2 | [6] |

| 9a | Escherichia coli | 4 | [6] |

| 9c | Staphylococcus aureus | 2 | [6] |

| 9d | Staphylococcus aureus | 2 | [6] |

Note: The compounds listed are derivatives of 5-(2-thienyl)-1,3,4-oxadiazole and 1,2,4-triazole, not direct derivatives of this compound. This data is presented to illustrate the potential of the thienyl-hydrazine pharmacophore.

Anticancer Agents

The development of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Hydrazine and its derivatives have been investigated as potential anticancer agents, with several studies reporting significant cytotoxic activity against various cancer cell lines.[8][9][10][11]

Signaling Pathway Involvement:

Caption: Proposed mechanism of anticancer action for hydrazone derivatives.

Key Findings from Related Studies:

-

Novel 1,2-disubstituted hydrazines have demonstrated anti-cancer activity against various cell lines, with some compounds showing IC50 values in the low micromolar range.[8]

-

Quinoline-based hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[9]

-

The cytotoxic activity of hydrazone derivatives is often associated with the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.

Data Presentation: In Vitro Anticancer Activity of Related Hydrazone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 13b | C6 (rat glioma) | 15.9 ± 3.1 | [8] |

| 9e | SW620 (colorectal adenocarcinoma) | 62.7 ± 1.4 | [8] |

| 17 | Kelly (neuroblastoma) | 1.3 | [9] |

| 17 | SH-SY5Y (neuroblastoma) | 2.9 | [9] |

| 9p | HT-29 (colorectal adenocarcinoma) | 0.015 | [12] |

| 9p | H-460 (non-small cell lung cancer) | 0.031 | [12] |

Note: The compounds listed are not direct derivatives of this compound but represent structurally related hydrazines and hydrazones with reported anticancer activity.

Other Potential Therapeutic Areas

The versatility of the hydrazone linkage allows for the exploration of a wide array of other therapeutic targets. Research into structurally similar compounds suggests potential applications in:

-

Antidiabetic Agents: Hydrazine-clubbed thiazoles have shown potential as inhibitors of enzymes related to diabetes, such as α-glucosidase and aldose reductase.[13]

-

Anti-inflammatory Agents: The hydrazide-hydrazone scaffold is present in compounds with reported anti-inflammatory properties.

-

Antiviral Agents: Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease.[14]

Future Directions and Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the proven and diverse biological activities of its derivatives, positions it as a valuable starting point for the development of novel therapeutic agents.

Key areas for future research include:

-

Focused Synthesis and Screening: The synthesis of a focused library of this compound derivatives and their systematic screening against a broad range of biological targets is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be instrumental in optimizing the potency and selectivity of lead compounds.

-

Mechanism of Action Elucidation: In-depth studies to elucidate the precise mechanisms of action of the most promising derivatives will be crucial for their further development.

References

Sources

- 1. iscientific.org [iscientific.org]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines [sioc-journal.cn]

- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of (2-Thienylmethyl)hydrazine with carbonyl compounds

An In-Depth Technical Guide to the Reactivity of (2-Thienylmethyl)hydrazine with Carbonyl Compounds

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound with a range of carbonyl compounds. We will explore the fundamental reaction mechanisms, detailed experimental protocols, and the subsequent synthetic transformations of the resulting hydrazone intermediates into valuable heterocyclic systems. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via the versatile hydrazone linkage offers a robust strategy for accessing novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemistry for the synthesis of complex molecules with potential therapeutic applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all mechanistic claims in authoritative literature.

Introduction: The Strategic Importance of the Thiophene-Hydrazone Synthon

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the thiophene ring is a prominent isostere of the benzene ring, frequently employed to modulate pharmacokinetic and pharmacodynamic properties. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]

The hydrazone functional group (R₁R₂C=NNH-R₃) is another cornerstone of synthetic and medicinal chemistry. Hydrazones are not merely stable derivatives of carbonyl compounds; they are highly versatile intermediates, or "synthons," for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles.[1][4][5] The inherent reactivity of the C=N double bond and the adjacent N-H group provides a gateway to a multitude of cyclization reactions.

This guide focuses on the convergence of these two critical motifs through the reagent this compound. The reaction of this hydrazine with aldehydes and ketones provides a direct and efficient route to (2-thienylmethyl)hydrazones, which serve as pivotal precursors for a variety of heterocyclic systems with significant pharmacological potential.

Core Reactivity: The Formation of (2-Thienylmethyl)hydrazones

The condensation of this compound with an aldehyde or ketone is the foundational reaction. This process is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to yield the stable hydrazone product.

Mechanism of Hydrazone Formation

The reaction typically proceeds under mildly acidic conditions. The acid catalyst serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent steps involve proton transfers and the elimination of a water molecule to form the final C=N double bond.[6][7]

The mechanism is a two-stage process:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[6]

-

Dehydration: The carbinolamine is then protonated, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation yields the stable hydrazone product.[7]

Caption: General mechanism for acid-catalyzed hydrazone formation.

Experimental Protocol: General Synthesis

The synthesis of hydrazones is generally a straightforward procedure, often resulting in high yields of a crystalline product that can be easily isolated.[8][9] The choice of solvent and catalyst is critical for optimizing reaction time and yield. Ethanol or methanol are commonly used as they effectively dissolve the reactants and the product often precipitates upon cooling.

Caption: Standard experimental workflow for hydrazone synthesis.

Detailed Step-by-Step Methodology:

-

Reactant Combination: In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of absolute ethanol. Add this compound (1.0 eq) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often crystallize and precipitate from the solution. Cooling further in an ice bath can maximize product recovery.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: The purified product can be dried in a vacuum oven or air-dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if higher purity is required.

Influence of Carbonyl Substrate

The structure of the carbonyl compound significantly impacts the reaction kinetics and overall success of the synthesis.

| Carbonyl Substrate Type | Expected Reactivity & Causality | Reference for Analogy |

| Aromatic Aldehydes | High Reactivity. The electrophilic character of the carbonyl carbon is enhanced by the aromatic ring. Steric hindrance is minimal, allowing for rapid reaction and generally high yields. | [9] |

| Aliphatic Aldehydes | High Reactivity. Generally less sterically hindered than ketones, leading to fast reaction rates. However, they are more prone to side reactions like self-condensation under certain conditions. | [10] |

| Aromatic Ketones | Moderate Reactivity. The presence of two substituents on the carbonyl carbon increases steric hindrance compared to aldehydes, slowing the rate of nucleophilic attack. | [1] |

| Aliphatic Ketones | Variable Reactivity. Steric bulk around the carbonyl group is the dominant factor. Unhindered ketones like acetone react readily, while more substituted ketones may require longer reaction times or stronger acidic catalysis. | [9] |

Synthetic Utility: Cyclization of (2-Thienylmethyl)hydrazones

The true synthetic power of (2-thienylmethyl)hydrazones lies in their ability to act as precursors to a wide array of biologically relevant heterocyclic scaffolds. The hydrazone moiety contains the necessary atoms and reactivity to undergo intramolecular or intermolecular cyclization reactions.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[11][12] A common and effective route to pyrazole synthesis involves the reaction of a hydrazone with a compound containing a 1,3-dielectrophilic character, such as an α,β-unsaturated ketone (chalcone).[13]

The reaction proceeds via an initial Michael addition of the secondary amine of the hydrazone to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyrazole ring.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alcrut.com [alcrut.com]

- 9. (PDF) Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit [academia.edu]

- 10. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2-Thienylmethyl)hydrazine: A Comprehensive Technical Guide

Executive Summary

(2-Thienylmethyl)hydrazine (often handled as its stable hydrochloride salt, CAS: 259535-14-3) is a highly versatile bifunctional building block. Featuring an electron-rich thiophene heterocycle and a highly nucleophilic hydrazine moiety, it is extensively utilized in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Notably, it serves as a critical ligand for functionalizing mesoporous silica nanoparticles (MSNs) with pH-responsive hydrazone linkages in targeted Ruthenium(II) drug delivery systems [1].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FTIR, and MS) of this compound. Designed for research scientists and analytical chemists, this guide not only details the spectral data but also explains the underlying quantum and physical causality behind the observations, supported by self-validating experimental protocols.

Multi-Modal Spectroscopic Workflow

To ensure rigorous structural elucidation, a multi-modal approach is required. The workflow below outlines the logical progression of orthogonal analytical techniques used to validate the chemical structure.

Multi-modal spectroscopic workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides definitive proof of the 2-substitution on the thiophene ring and the integrity of the methylene bridge. The data presented below is representative of the free base in CDCl₃ [2].

¹H NMR Analysis (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration |

| Thiophene H-5 | 7.21 | dd | 5.1, 1.2 | 1H |

| Thiophene H-4 | 6.96 | dd | 5.1, 3.4 | 1H |

| Thiophene H-3 | 6.93 | dd | 3.4, 1.2 | 1H |

| Methylene (-CH₂-) | 4.05 | s | - | 2H |

| Hydrazine (-NHNH₂) | 3.00 - 3.50 | br s | - | 3H |

The Causality of Chemical Shifts and Splitting:

-

Aromatic Spin System: The thiophene ring protons exhibit a classic AMX spin system. The H-5 proton is the most deshielded (δ 7.21) due to the inductive electron-withdrawing effect of the adjacent heteroaromatic sulfur atom. The coupling constants are highly diagnostic of a 2-substituted thiophene: the ortho coupling (

) is strong (~5.1 Hz), while the coupling across the C=C double bond character ( -

Methylene Singlet: The -CH₂- protons appear as a sharp singlet at δ 4.05. They are heavily deshielded by the anisotropic effect of the aromatic ring and the electronegative nitrogen, but because there are no adjacent aliphatic protons, scalar coupling is absent.

-

Hydrazine Protons: The -NHNH₂ protons appear as a broad singlet. This broadening is caused by rapid intermolecular proton exchange and the quadrupolar relaxation effect of the

N nuclei (

¹³C NMR Analysis (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

| C-2 (Quaternary) | 141.5 | Thiophene C-2 |

| C-4 (Methine) | 126.8 | Thiophene C-4 |

| C-5 (Methine) | 125.5 | Thiophene C-5 |

| C-3 (Methine) | 124.8 | Thiophene C-3 |

| C-6 (Methylene) | 49.5 | -CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is essential for confirming the presence of the hydrazine functional group, which can sometimes be ambiguous in NMR due to proton exchange.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality / Structural Feature |

| 3320, 3270 | N-H Stretch | Medium | Primary and secondary amine stretches of the hydrazine moiety. |

| 3105 | C-H Stretch (Aromatic) | Weak | sp² hybridized C-H bonds of the thiophene ring. |

| 2920, 2850 | C-H Stretch (Aliphatic) | Weak | sp³ hybridized C-H bonds of the methylene bridge. |

| 1605, 1530 | C=C Stretch | Medium | Aromatic ring breathing modes of thiophene. |

| 1120 | C-N Stretch | Strong | Linkage between the methylene carbon and hydrazine nitrogen. |

| 850, 700 | C-H Out-of-Plane Bend | Strong | Diagnostic bending modes for 2-substituted thiophenes. |

Mass Spectrometry (MS) & Fragmentation Mechanics

Electron Ionization (EI, 70 eV) mass spectrometry provides the exact molecular weight and structural connectivity through characteristic, thermodynamically driven fragmentation pathways.

MS fragmentation of this compound detailing α-cleavage and ring expansion.

| m/z | Ion Type | Relative Abundance | Assignment |

| 128 | [M]⁺• | 35% | Molecular Ion (C₅H₈N₂S)⁺• |

| 97 | [M - 31]⁺ | 100% (Base Peak) | Thiophenium / Thiopyrylium Cation (C₅H₅S)⁺ |

| 53 | [C₄H₅]⁺ | 15% | Thiophene ring fragmentation |

The Causality of Fragmentation: The molecular ion [M]⁺• is observed at m/z 128. The base peak at m/z 97 arises from a highly favored α-cleavage, resulting in the neutral loss of the hydrazinyl radical (•NHNH₂, 31 Da). The resulting primary carbocation is heavily resonance-stabilized by the adjacent thiophene ring. Analogous to the benzyl cation rearranging to a tropylium ion, the 2-thienylmethyl cation (thiophenium) undergoes a thermodynamically driven ring expansion to form a stable, six-membered thiopyrylium cation.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols incorporate self-validating mechanisms that prevent instrumental artifacts from being interpreted as chemical phenomena.

Protocol 1: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation (The TMS Lock): The inclusion of TMS acts as an internal standard. Prior to peak picking, the analyst must verify the TMS peak is exactly at 0.00 ppm. If it deviates, the spectrometer's magnetic field drift or poor shimming is exposed, preventing false chemical shift reporting.

-

Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, 1 sec relaxation delay, 30° pulse angle) and ¹³C NMR at 100 MHz (1024 scans, 2 sec relaxation delay to allow quaternary C-2 to fully relax).

Protocol 2: ATR-FTIR Acquisition

-

Self-Validation (Background Subtraction): Collect a 16-scan background spectrum of the empty diamond ATR crystal immediately prior to sample analysis. Causality: This mathematically subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3600-3800 cm⁻¹). Skipping this step risks masking the critical N-H stretches of the hydrazine moiety under water vapor noise.

-

Sample Application: Apply 2-3 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: GC-MS (EI) Acquisition

-

Self-Validation (Autotune Calibration): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). The analyst must verify that the m/z 69, 219, and 502 peaks are within ±0.1 Da of their theoretical values. This proves the mass analyzer's calibration is accurate prior to sample injection.

-

Injection: Inject 1 µL of a 1 mg/mL solution (in methanol) into the GC inlet (250°C, split ratio 50:1).

-

Ionization: Subject the eluent to 70 eV Electron Ionization. Set the quadrupole scan range from m/z 30 to 300.

Conclusion

The spectroscopic signature of this compound is defined by its highly characteristic thiophene spin system in ¹H NMR, the unambiguous N-H and C-N stretches in FTIR, and the thermodynamically driven α-cleavage yielding the m/z 97 thiopyrylium base peak in MS. By adhering to the self-validating protocols outlined in this guide, researchers can confidently verify the structural integrity of this compound for downstream synthetic applications.

References

-

Vallet-Regí, M., et al. "Commemorative Issue in Honor of Professor Maria Vallet Regí: 20 Years of Silica-Based Mesoporous Materials." MDPI Materials. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 34005, (2-Thienylmethyl)amine." PubChem. Available at:[Link](Used as a structural analog baseline for thiophene-2-methyl derivatives).

-

Sigma-Aldrich. "[(Thiophen-2-yl)methyl]hydrazine hydrochloride | 259535-14-3." Sigma-Aldrich Catalog. Available at:[Link]

A Technical Guide to the Thermal Stability and Decomposition of (2-Thienylmethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Thienylmethyl)hydrazine is a heterocyclic hydrazine derivative of interest in pharmaceutical and chemical synthesis. Understanding its thermal stability and decomposition pathways is critical for safe handling, storage, and application, particularly in drug development where thermal processing is common. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of thermal analysis and data from analogous hydrazine and thiophene-containing compounds. This document outlines key analytical techniques, proposes potential decomposition mechanisms, and offers a framework for the systematic investigation of this compound's thermal properties.

Introduction

Hydrazine and its derivatives are a versatile class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and as energetic materials.[1] The incorporation of a thiophene moiety, a common pharmacophore, into a hydrazine structure, as in this compound, suggests its potential as a building block in medicinal chemistry.[2] The thermal behavior of such molecules is a critical parameter influencing their synthesis, purification, formulation, and long-term stability.

This guide will delve into the essential aspects of the thermal stability and decomposition of this compound. In the absence of direct experimental data for this specific molecule in the public domain, this guide will synthesize information from studies on related structures, including benzylhydrazine and various thiophene derivatives, to provide an expert-informed projection of its thermal characteristics.

Physicochemical Properties of this compound

This compound is typically available as its hydrochloride salt, which is a solid.[3] This suggests that the freebase form may be less stable or more challenging to handle. The presence of the hydrazine group imparts basic and nucleophilic properties, while the thienyl group contributes to its aromatic character and potential for various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S | [3] |

| Appearance | Solid (as hydrochloride salt) | [3] |

| Key Functional Groups | Hydrazine (-NHNH₂), Thiophene Ring | N/A |

Analytical Methodologies for Thermal Analysis

The investigation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provides a comprehensive understanding of mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is invaluable for determining the onset of decomposition, identifying intermediate stages, and quantifying the final residue. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic events such as melting, crystallization, and decomposition.[4]

Experimental Protocol: TGA-DSC Analysis

-

Instrument Calibration: Calibrate the TGA balance and the DSC heat flow and temperature sensors using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an appropriate pan (e.g., aluminum or alumina). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.[5]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[6]

-